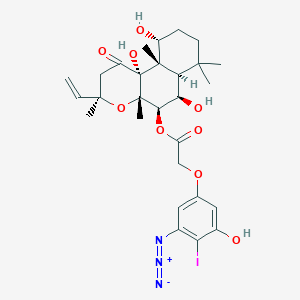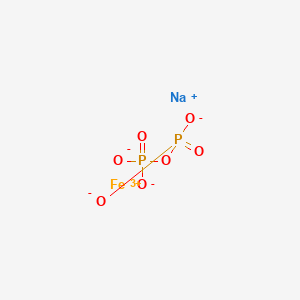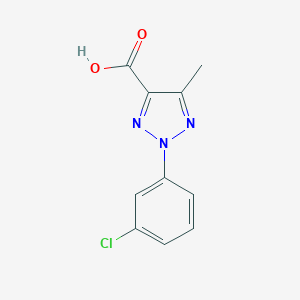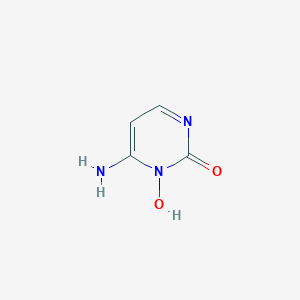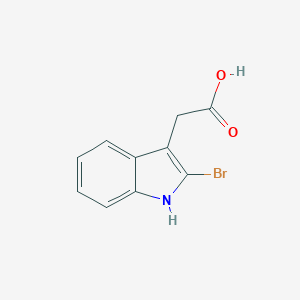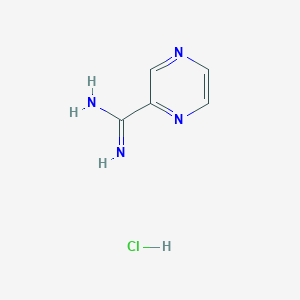
Pyrazine-2-carboximidamide hydrochloride
概述
描述
Pyrazine-2-carboximidamide hydrochloride is an organic compound with the molecular formula C5H7ClN4. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with reagents such as thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonia or an amine to yield pyrazine-2-carboximidamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: Pyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrazine-2-carboxamidine.
Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Pyrazine-2-carboxamidine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
Pyrazine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and antitubercular agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of pyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their inhibition or death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
相似化合物的比较
Pyrazine-2-carboxamide: Another derivative of pyrazine with similar applications in medicinal chemistry.
Pyrazine-2-carboxylic acid: Used as an intermediate in the synthesis of various pyrazine derivatives.
Pyrazine-2-carbonitrile: Known for its use in organic synthesis and as a building block for more complex molecules.
Uniqueness: Pyrazine-2-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications .
属性
CAS 编号 |
138588-41-7 |
|---|---|
分子式 |
C5H7ClN4 |
分子量 |
158.59 g/mol |
IUPAC 名称 |
hydron;pyrazine-2-carboximidamide;chloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H |
InChI 键 |
FCVKLVNLBIBCCU-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(=N)N.Cl |
规范 SMILES |
[H+].C1=CN=C(C=N1)C(=N)N.[Cl-] |
Key on ui other cas no. |
138588-41-7 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)


